HDAC1 Inhibition Potency: 1-Methyl-2,3-dihydro-1H-indazol-5-amine vs. Clinical Benchmark Vorinostat (SAHA)
In a purified in vitro enzyme assay using human HDAC1 complex immunopurified from mammalian cells, 1-Methyl-2,3-dihydro-1H-indazol-5-amine exhibited an IC50 of 180 nM [1]. This places it within the same order of magnitude as the pan-HDAC inhibitor vorinostat (SAHA), which has a reported IC50 of 130 nM against HDAC1 . However, it is significantly less potent than optimized indazole-based HDAC1 inhibitors (e.g., compounds 15k and 15m, IC50 = 2.7 nM and 3.1 nM, respectively), highlighting the potential for further SAR-driven optimization [2].
| Evidence Dimension | Inhibition of HDAC1 enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 180 nM |
| Comparator Or Baseline | Vorinostat (SAHA): IC50 = 130 nM; Optimized indazole derivative 15k: IC50 = 2.7 nM |
| Quantified Difference | 1.38-fold less potent than vorinostat; 66.7-fold less potent than lead-optimized indazole 15k |
| Conditions | In vitro deacetylation assay using epitope-tagged human HDAC1 complex from stably expressing mammalian cells, substrate at Km concentration |
Why This Matters
For users seeking a starting point for HDAC1 inhibitor development, 1-Methyl-2,3-dihydro-1H-indazol-5-amine offers a balanced potency profile—sufficient for target engagement studies yet leaving room for optimization, unlike highly potent leads that may mask subtle SAR trends.
- [1] ChEMBL. CHEMBL3664088: IC50 = 180 nM for HDAC1. https://targetmine.mizuguchilab.org/targetmine/report.do?id=169310647 (accessed 2026-04-15). View Source
- [2] Liu J, et al. Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening. Eur J Med Chem. 2020;192:112189. doi:10.1016/j.ejmech.2020.112189. PMID: 32151834. View Source
